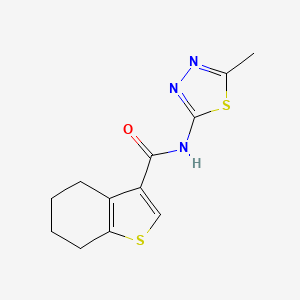

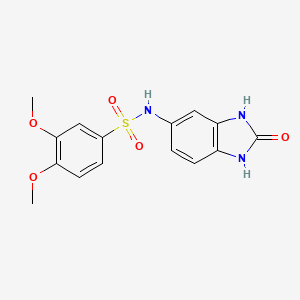

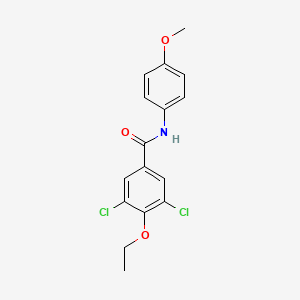

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom . It’s known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects .

Molecular Structure Analysis

The molecular structure of a 1,3,4-thiadiazole derivative can greatly influence its biological activity . For example, the presence of the =N-C-S- moiety and the strong aromaticity of the ring are thought to contribute to the low toxicity and high in vivo stability of these compounds .Aplicaciones Científicas De Investigación

Fluorescent Probes

Coumarin derivatives have been widely used as fluorescent probes due to their unique optical properties. Researchers can exploit the fluorescence of this compound for imaging biological structures, studying cellular processes, and detecting specific molecules within living systems .

Food Additives

Certain coumarin derivatives find applications as food additives. They contribute to flavor enhancement and aroma in food products. Although safety concerns limit their use, understanding their structure-activity relationships can lead to safer alternatives .

Polymer Chemistry

Coumarin-based compounds play a role in polymer chemistry. They can act as monomers or additives, influencing polymer properties such as mechanical strength, thermal stability, and optical behavior. Researchers investigate their compatibility with different polymer matrices .

Anticancer Agents

Several coumarin derivatives exhibit anticancer activity. By modifying the coumarin scaffold, scientists explore potential drug candidates. The compound may have promising effects against cancer cells, warranting further investigation .

Anti-Inflammatory Properties

Coumarins possess anti-inflammatory properties. Researchers study their mechanisms of action and evaluate their potential as anti-inflammatory agents. The combination with the 1,3,4-thiadiazole unit could enhance these effects .

Antimicrobial Activity

Both coumarins and 1,3,4-thiadiazoles have demonstrated antimicrobial properties. Combining them in a single molecule may lead to synergistic effects. Researchers explore their antibacterial, antifungal, and antiviral activities .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c1-7-14-15-12(18-7)13-11(16)9-6-17-10-5-3-2-4-8(9)10/h6H,2-5H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMVEMRZVUFJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CSC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)

![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)

![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)

![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)